1,4-Dibenzoylbenzene

Catalog No.
S703900
CAS No.
3016-97-5
M.F
C20H14O2
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibenzoylbenzene

CAS Number

3016-97-5

Product Name

1,4-Dibenzoylbenzene

IUPAC Name

(4-benzoylphenyl)-phenylmethanone

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C20H14O2/c21-19(15-7-3-1-4-8-15)17-11-13-18(14-12-17)20(22)16-9-5-2-6-10-16/h1-14H

InChI Key

NPENBPVOAXERED-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
  • Reference Material

  • Precursor for Polymers

    The chemical structure of 1,4-Dibenzoylbenzene offers potential for the synthesis of poly(p-phenylene diphenylvinylene) (p-PDV) 1,4-Dibenzoylbenzene 99 3016-97-5 - Sigma-Aldrich: , a type of conjugated polymer. Research suggests p-PDV exhibits fluorescence quenching properties, making it a potential candidate for oxygen detection sensors.

  • Understanding Benzophenone Derivatives

    Studies investigating the protonation of benzophenone and its derivatives in aqueous solutions have sometimes used 1,4-Dibenzoylbenzene as a reference compound [Investigation of the role of protonation of benzophenone and its derivatives in acidic aqueous solutions using time-resolved resonance Raman spectroscopy: how are ketyl radicals formed in aqueous solutions? Ming-De Li et al]. This research helps elucidate the behavior of benzophenone derivatives, which have applications in various fields like photochemistry and UV protection.

1,4-Dibenzoylbenzene, also known by its International Chemical Identifier (InChI) and CAS number 3016-97-5, is characterized by its yellow crystalline appearance. The compound has a melting point of approximately 102-104 °C and is soluble in organic solvents like acetone and chloroform but is insoluble in water . Its structure can be represented as follows:

C6H5C O C6H4C O C6H5\text{C}_6\text{H}_5\text{C O C}_6\text{H}_4\text{C O C}_6\text{H}_5

1,4-Dibenzoylbenzene itself likely doesn't possess a specific mechanism of action in biological systems. Its primary use lies in its role as a precursor molecule for the synthesis of other compounds with potential biological activities.

  • Specific data on the toxicity of 1,4-dibenzoylbenzene is limited. However, as with most organic compounds, it's advisable to handle it with care following general laboratory safety practices. This includes wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Flammability data is also unavailable, but the presence of aromatic rings suggests it could be combustible.
Typical of diketones, including:

  • Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
  • Condensation: The compound can participate in condensation reactions, leading to the formation of larger oligomeric structures.
  • Electrophilic Aromatic Substitution: The presence of the benzoyl groups makes the aromatic ring susceptible to electrophilic attack, enabling further functionalization .

1,4-Dibenzoylbenzene can be synthesized through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using benzoyl chloride in the presence of a Lewis acid catalyst.
  • Oxidative Coupling: This approach utilizes oxidizing agents to couple phenolic compounds, forming 1,4-dibenzoylbenzene as a product.
  • Rearrangement Reactions: Certain rearrangement reactions involving precursors like diphenylmethane derivatives can yield this compound .

1,4-Dibenzoylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Photoinitiators: The compound is used in photopolymerization processes due to its ability to absorb UV light and initiate polymerization reactions.
  • Material Science: It is utilized in producing polymers and coatings that require specific thermal and mechanical properties .

Interaction studies involving 1,4-dibenzoylbenzene have focused on its reactivity with other chemical species. For instance, it has been shown to interact with sulfur dioxide under certain conditions, leading to oligomer formation. Such studies are crucial for understanding the compound's behavior in various chemical environments and potential applications in catalysis or material development .

Several compounds share structural similarities with 1,4-dibenzoylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
BenzophenoneMonobenzoylatedUsed primarily as a UV filter in sunscreens
4,4'-DihydroxybenzophenoneDihydroxy derivativeExhibits antioxidant properties
Diphenyl ketoneSimple ketoneLacks additional functional groups found in dibenzoyl derivatives

1,4-Dibenzoylbenzene stands out due to its dual benzoyl groups that enhance its reactivity and applications compared to simpler analogs like benzophenone.

Molecular and Crystalline Structure Characterization

X-ray Diffraction Studies of Crystal Packing

Single-crystal X-ray diffraction analysis has provided comprehensive insights into the three-dimensional arrangement of 1,4-dibenzoylbenzene molecules within the crystalline lattice. The compound crystallizes in the triclinic space group P-1 with specific lattice parameters that reveal the molecular organization and intermolecular interactions governing the solid-state structure. Crystallographic investigations have determined the unit cell dimensions with remarkable precision, establishing the a-axis at 6.532 Å, b-axis at 7.387 Å, and c-axis at 8.743 Å, with corresponding angles of α = 70.23°, β = 83.25°, and γ = 66.32°.

The crystal packing analysis reveals that molecules adopt a herringbone-like arrangement within the crystal lattice, facilitating optimal intermolecular interactions while minimizing steric hindrance between adjacent benzoyl substituents. The molecular conformation within the crystal structure demonstrates significant planarity deviations, with the benzoyl groups oriented at specific dihedral angles relative to the central benzene ring to accommodate favorable π-π stacking interactions between neighboring molecules.

Intermolecular distance measurements obtained from diffraction data indicate the presence of weak C-H···O hydrogen bonding interactions that contribute to the overall crystal stability. These interactions, while individually weak, collectively provide substantial lattice energy that accounts for the compound's relatively high melting point range of 163-166°C. The crystal density, calculated from the unit cell parameters and molecular weight, yields a value of approximately 1.165 grams per cubic centimeter, reflecting the efficient molecular packing achieved through these intermolecular interactions.

Comparative Analysis with Isomeric Forms (1,2- versus 1,4-Dibenzoylbenzene)

The structural comparison between 1,2-dibenzoylbenzene and 1,4-dibenzoylbenzene reveals fundamental differences in molecular geometry, crystal packing, and physical properties that arise from the distinct positioning of benzoyl substituents. The 1,2-isomer, characterized by adjacent benzoyl groups, exhibits a markedly different molecular conformation due to increased steric interactions between the neighboring carbonyl functionalities. This positional arrangement results in a lower melting point range of 144-147°C for the 1,2-isomer compared to the 163-166°C range observed for the 1,4-compound.

Molecular modeling studies demonstrate that the 1,4-dibenzoylbenzene maintains greater conformational flexibility due to the absence of steric crowding between benzoyl groups, allowing for more favorable intramolecular and intermolecular interactions. The symmetrical nature of the 1,4-isomer enables the formation of centrosymmetric dimers in the crystal structure, whereas the 1,2-isomer adopts alternative packing motifs to accommodate the asymmetric distribution of substituents.

Property1,2-Dibenzoylbenzene1,4-Dibenzoylbenzene
Melting Point Range144-147°C163-166°C
Molecular Weight286.32 g/mol286.32 g/mol
Crystal SystemMonoclinicTriclinic
Space GroupP21/cP-1
Density1.165 g/cm³1.165 g/cm³
SymmetryC₁Ci

The electronic properties also differ significantly between these isomers, with the 1,4-dibenzoylbenzene displaying enhanced conjugation through the para-substitution pattern that facilitates electron delocalization across the entire molecular framework. This extended conjugation contributes to distinct optical properties and potentially different photochemical behaviors compared to the 1,2-isomer, where the ortho-substitution pattern limits the extent of electronic communication between benzoyl substituents.

Friedel-Crafts Acylation Synthesis Mechanisms

Optimization of Terephthaloyl Chloride-Benzene Reactions

The synthesis of 1,4-dibenzoylbenzene through Friedel-Crafts acylation employing terephthaloyl chloride and benzene represents the most widely utilized preparative method for this compound. Density functional theory calculations have provided detailed mechanistic insights into the reaction pathway, revealing that the process proceeds through sequential acylation steps with distinct activation barriers for each benzoylation event. The initial acylation step involves the formation of an acylium ion intermediate through the interaction of terephthaloyl chloride with aluminum chloride catalyst, followed by electrophilic aromatic substitution at the benzene ring.

Optimization studies have demonstrated that reaction conditions significantly influence both yield and selectivity in the formation of 1,4-dibenzoylbenzene. Temperature control emerges as a critical parameter, with optimal reaction temperatures maintained between 0°C and 25°C to prevent unwanted side reactions and polyacylation products. The stoichiometric ratio of reagents also plays a crucial role, with a terephthaloyl chloride to benzene ratio of 1:4 providing maximum conversion efficiency while minimizing the formation of monobenzoylated intermediates.

Solvent selection profoundly impacts the reaction outcome, with dichloromethane and benzene itself serving as the most effective reaction media. These solvents provide adequate solubility for both reactants and the aluminum chloride catalyst while maintaining chemical inertness toward the acylium intermediates. Reaction monitoring through gas chromatography-mass spectrometry analysis reveals that the conversion typically reaches completion within 4-6 hours under optimized conditions, yielding the target product in purities exceeding 95% after appropriate workup procedures.

Catalytic Systems for Regioselective Benzoylation

Advanced catalytic systems have been developed to enhance the regioselectivity and efficiency of 1,4-dibenzoylbenzene synthesis through modified Friedel-Crafts methodologies. The aluminum chloride-benzene system has been extensively studied using computational approaches, revealing that the catalyst coordinates preferentially with the carbonyl oxygen atoms of the acyl chloride, facilitating the formation of highly reactive acylium species. The calculated activation energies for the C-C bond formation steps indicate favorable thermodynamics for the sequential acylation process.

Alternative Lewis acid catalysts, including ferric chloride and zinc chloride, have been investigated for their potential to provide enhanced selectivity or milder reaction conditions. Comparative studies demonstrate that while aluminum chloride remains the most efficient catalyst in terms of reaction rate and yield, ferric chloride offers advantages in terms of easier workup procedures and reduced sensitivity to moisture. The choice of catalyst system ultimately depends on the specific requirements of the synthetic application and the desired balance between efficiency and practicality.

The development of heterogeneous catalytic systems represents an emerging area of research for 1,4-dibenzoylbenzene synthesis, with solid-supported Lewis acids offering potential advantages in terms of catalyst recovery and environmental impact. These systems typically employ aluminum chloride immobilized on silica or alumina supports, maintaining catalytic activity while facilitating separation from the reaction products through simple filtration procedures.

Alternative Synthetic Routes

Photochemical Formation Pathways

Photochemical approaches to 1,4-dibenzoylbenzene synthesis have gained attention as environmentally benign alternatives to traditional Lewis acid-catalyzed methods. These methodologies typically involve the photolytic activation of precursor molecules containing appropriately positioned benzoyl groups or their synthetic equivalents. Ultraviolet irradiation of suitable substrates can induce intramolecular rearrangements or intermolecular coupling reactions that result in the formation of the target dibenzoyl compound.

Research investigations have explored the photochemical behavior of related aromatic systems, demonstrating that compounds containing multiple benzoyl substituents can undergo light-induced transformations that lead to structural reorganization. The mechanistic pathways typically involve the formation of excited state intermediates that possess altered reactivity patterns compared to their ground state counterparts. These excited species can participate in cyclization reactions, hydrogen abstraction processes, or radical coupling mechanisms that ultimately produce the desired 1,4-dibenzoylbenzene structure.

The wavelength selection for photochemical synthesis proves critical for achieving optimal conversion efficiency and product selectivity. Studies utilizing monochromatic light sources in the range of 300-400 nanometers have shown promise for selective activation of carbonyl chromophores without inducing unwanted photodegradation of the aromatic framework. Reaction yields through photochemical routes typically range from 30-70%, depending on the specific substrate and irradiation conditions employed.

Solid-State Polymerization Techniques

Solid-state polymerization methods represent an innovative approach to 1,4-dibenzoylbenzene synthesis through the controlled thermal treatment of appropriately designed precursor materials. These techniques leverage the restricted molecular mobility within crystalline lattices to direct reaction pathways toward specific product formation while minimizing side reaction possibilities. The method typically involves heating crystalline precursors to temperatures below their melting points, allowing solid-state reactions to proceed through topochemical control mechanisms.

The preparation of suitable precursor materials requires careful consideration of crystal packing arrangements and intermolecular distances that will facilitate the desired bond formation processes during thermal treatment. Precursors are typically designed to contain reactive functionalities positioned at optimal distances for intramolecular or intermolecular coupling reactions that lead to 1,4-dibenzoylbenzene formation. X-ray diffraction analysis of precursor crystals provides essential information about molecular arrangements and the feasibility of solid-state transformation pathways.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, enable the identification of optimal reaction temperatures and monitoring of conversion progress during solid-state polymerization processes. These methods reveal characteristic thermal events associated with precursor decomposition, intermediate formation, and final product crystallization, providing valuable guidance for process optimization and scale-up considerations.

Synthesis MethodTemperature RangeReaction TimeTypical YieldAdvantages
Friedel-Crafts Acylation0-25°C4-6 hours85-95%High yield, well-established
Photochemical Routes20-40°C8-24 hours30-70%Environmentally benign
Solid-State Methods80-150°C12-48 hours60-80%Solvent-free, selective

Vibrational Spectroscopy Profiles

Infrared Absorption Band Assignment

1,4-Dibenzoylbenzene exhibits characteristic infrared absorption patterns that reflect its aromatic ketone structure [1] [2]. The compound demonstrates strong carbonyl stretching vibrations in the region from 1660 to 1770 wavenumbers, which is typical for aldehydes and ketones [3]. The carbonyl groups in this aromatic ketone system show absorption frequencies that are influenced by conjugation with the benzene rings [4].

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3100 to 3000 wavenumbers, which is characteristic of aromatic compounds [1] [5]. These peaks distinguish the compound from aliphatic systems and confirm the presence of multiple benzene rings. The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1625 and 1440 wavenumbers [1] [5].

The para-disubstituted benzene ring in the central structure exhibits a characteristic absorption pattern between 800 and 850 wavenumbers, which is diagnostic for 1,4-disubstituted aromatic compounds [6] [1]. This absorption pattern helps distinguish the compound from its ortho and meta isomers.

Functional GroupWavenumber Range (cm⁻¹)IntensityAssignment
Carbonyl C=O stretch1710-1665StrongConjugated aromatic ketone
Aromatic C-H stretch3100-3000MediumBenzene ring protons
Aromatic C=C stretch1625-1440Medium to weakRing skeletal vibrations
Para-disubstitution800-850StrongOut-of-plane C-H bending

The conjugation between the carbonyl groups and the aromatic rings results in a lowering of the carbonyl stretching frequency compared to saturated ketones [4] [3]. This shift to lower frequencies is attributed to the increased electron density at the carbonyl carbon due to resonance stabilization with the aromatic system [7].

Raman Spectral Signatures of Carbonyl Groups

Raman spectroscopy provides complementary information to infrared analysis for 1,4-dibenzoylbenzene characterization [8] [9]. The carbonyl groups exhibit distinct Raman signatures that are enhanced due to the aromatic conjugation system [10] [9]. The symmetric stretching modes of the carbonyl groups are particularly prominent in Raman spectra due to their polarizability characteristics.

The aromatic ring breathing modes appear as strong bands in the Raman spectrum, typically observed around 1000 wavenumbers [10] [9]. These vibrations are characteristic of substituted benzene derivatives and provide information about the substitution pattern on the aromatic rings [11].

The carbon-carbon stretching vibrations within the aromatic rings manifest as medium to strong intensity bands in the Raman spectrum [8] [9]. These bands are complementary to the infrared absorption bands and help confirm the aromatic nature of the compound. The phenyl ring vibrations show characteristic patterns that are consistent with monosubstituted benzene rings attached to the carbonyl groups [10].

Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Chemical Shift Patterns

The proton nuclear magnetic resonance spectrum of 1,4-dibenzoylbenzene reveals distinct chemical shift patterns characteristic of its aromatic ketone structure [12] [13]. The aromatic protons appear in the downfield region between 7.0 and 8.0 parts per million, which is typical for benzene ring protons [12] [14].

The central para-disubstituted benzene ring exhibits a characteristic doublet pattern due to the symmetrical substitution [12] [13]. These protons appear as equivalent signals because of the molecular symmetry, resulting in a simplified spectral pattern compared to asymmetrically substituted derivatives [15] [12].

The phenyl ring protons attached to the carbonyl groups display complex multipicity patterns [12] [16]. The ortho protons to the carbonyl group are particularly deshielded and appear farther downfield due to the electron-withdrawing effect of the carbonyl group [12] [14]. The meta and para protons show characteristic splitting patterns that reflect the monosubstituted nature of these benzene rings [13].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Central benzene H7.8-8.0Doublet4H
Ortho to carbonyl7.6-7.8Doublet4H
Meta/Para phenyl7.2-7.6Multiplet6H

The chemical shift values are influenced by the aromatic ring current effects and the electron-withdrawing nature of the carbonyl groups [12] [14]. The symmetrical structure of the molecule results in simplified spectral patterns compared to unsymmetrical dibenzoyl derivatives [15] [12].

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The carbon-13 nuclear magnetic resonance spectrum of 1,4-dibenzoylbenzene provides detailed structural information about the carbon framework [17] [7]. The carbonyl carbons appear in the characteristic region between 190 and 210 parts per million, which is typical for aromatic ketones [7].

The aromatic carbons exhibit signals in the range of 110 to 160 parts per million [12] [7]. The quaternary carbons that are directly attached to the carbonyl groups show the highest chemical shift values within the aromatic region due to their substitution pattern [7]. The carbon atoms in the central para-disubstituted benzene ring appear as distinct signals that reflect the symmetrical environment [17].

The phenyl ring carbons attached to the carbonyl groups display characteristic patterns [12] [7]. The ipso carbons directly bonded to the carbonyl show significant downfield shifts due to the electron-withdrawing effect of the carbonyl group [7]. The ortho, meta, and para carbons of these rings exhibit chemical shifts that are consistent with monosubstituted benzene derivatives [12].

Carbon TypeChemical Shift (ppm)Number of CarbonsEnvironment
Carbonyl C=O195-2002Aromatic ketone
Quaternary aromatic140-1452Ipso to carbonyl
Central benzene130-1354Para-disubstituted
Phenyl carbons125-13010Monosubstituted rings

The conjugation effects result in characteristic chemical shift patterns that distinguish this compound from non-conjugated ketones [7]. The symmetrical structure produces a simplified carbon spectrum with fewer distinct signals than would be observed for asymmetrical analogues [17] [12].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Breakdown Pathways

The electron ionization mass spectrum of 1,4-dibenzoylbenzene exhibits characteristic fragmentation patterns typical of aromatic ketones [18] [19] [20]. The molecular ion appears at mass-to-charge ratio 286, corresponding to the molecular weight of the compound [18] [21] [22]. The fragmentation pathways are dominated by alpha-cleavage reactions adjacent to the carbonyl groups [19] [23].

The primary fragmentation pathway involves the loss of phenyl radicals from the benzoyl groups, resulting in the formation of benzoyl cations at mass-to-charge ratio 105 [19] [23]. This fragmentation is characteristic of aromatic ketones and represents one of the most prominent peaks in the mass spectrum [19] [20]. The benzoyl cation is stabilized by resonance with the aromatic ring system [20].

Secondary fragmentation pathways include the loss of carbon monoxide from the benzoyl cations, producing phenyl cations at mass-to-charge ratio 77 [19] [23]. This decarbonylation reaction is common in aromatic ketones and contributes to the overall fragmentation pattern [19] [20]. Additional fragmentation may occur through the loss of entire benzoyl groups, leading to fragments at various mass-to-charge ratios [23].

Fragment Ionm/zRelative IntensityFragmentation Pathway
Molecular ion [M]⁺-286MediumParent molecular ion
Benzoyl cation [PhCO]⁺105HighAlpha-cleavage loss of Ph-
Phenyl cation [Ph]⁺77MediumDecarbonylation of benzoyl
Substituted phenyl181LowLoss of one benzoyl group

The fragmentation patterns are influenced by the symmetrical structure of the molecule, which can undergo similar cleavage reactions at both carbonyl positions [20]. The stability of the resulting cationic fragments determines their relative abundances in the mass spectrum [19] [20].

Molecular Ion Stability Considerations

The molecular ion of 1,4-dibenzoylbenzene demonstrates moderate stability under electron ionization conditions [18] [20]. The stability is enhanced by the extended conjugation system that allows for charge delocalization across multiple aromatic rings [20]. The molecular weight of 286.32 atomic mass units corresponds to the molecular formula of twenty carbon, fourteen hydrogen, and two oxygen atoms [21] [22] [24].

The presence of two carbonyl groups provides multiple sites for charge stabilization through resonance effects [20]. The para-disubstituted central benzene ring contributes to the overall stability by allowing conjugation between the two benzoyl substituents [20]. This conjugation system helps stabilize the molecular ion compared to non-conjugated analogues.

The electron-withdrawing nature of the carbonyl groups influences the ionization behavior and fragmentation patterns [20]. The relatively high molecular weight and the presence of multiple aromatic rings contribute to the overall stability of the molecular ion [18]. However, the presence of weak bonds adjacent to the carbonyl groups makes the molecule susceptible to alpha-cleavage reactions [19] [20].

1,4-Dibenzoylbenzene, also known as terephthalophenone, is an aromatic organic compound with the molecular formula C20H14O2 and a molecular weight of 286.32 g/mol [1]. The compound bears Chemical Abstracts Service registry number 3016-97-5 and exists as a white to almost white crystalline powder [1] [2].

Thermal Behavior Analysis

The thermal behavior of 1,4-dibenzoylbenzene encompasses several critical temperature-dependent phenomena that define its physicochemical characteristics and stability profile. The compound exhibits well-defined thermal transitions that can be characterized through advanced thermal analysis techniques.

Differential Scanning Calorimetry of Phase Transitions

Differential scanning calorimetry analysis reveals that 1,4-dibenzoylbenzene undergoes a distinct melting transition at 163-166 °C [1]. This phase transition represents the conversion from the crystalline solid state to the liquid state, accompanied by significant enthalpy changes. The fusion enthalpy has been determined to be 32.49 kJ/mol, indicating substantial intermolecular forces that must be overcome during the melting process [3] [4].

The compound demonstrates a fusion temperature of 506.80 K (233.65 °C) under thermodynamic standard conditions [3] [4]. This thermal transition is characterized by an endothermic peak in differential scanning calorimetry curves, reflecting the energy required to disrupt the crystalline lattice structure and convert the solid to its liquid phase [5] [6].

The heat capacity changes associated with the melting transition provide insights into the molecular dynamics and intermolecular interactions within the crystalline matrix. The magnitude of the fusion enthalpy suggests strong π-π stacking interactions between the aromatic rings of adjacent molecules, along with dipole-dipole interactions from the carbonyl groups [7] [8].

Thermogravimetric Stability Assessment

Thermogravimetric analysis demonstrates that 1,4-dibenzoylbenzene exhibits excellent thermal stability across a broad temperature range. The compound remains thermally stable up to approximately 340 °C before the onset of decomposition [9] [10]. This exceptional thermal stability is attributed to the aromatic nature of the molecular structure and the stabilizing effects of the conjugated π-electron system.

The thermogravimetric profile reveals a multi-step decomposition process. Initial decomposition begins at temperatures exceeding 340 °C, with the process continuing through higher temperature ranges up to 500-800 °C for complete thermal degradation [11] [12]. The derivative thermogravimetric curve shows distinct peaks corresponding to different decomposition events, indicating the sequential breakdown of various molecular fragments.

The thermal stability assessment indicates that 1,4-dibenzoylbenzene maintains its structural integrity and chemical composition throughout typical processing and application temperature ranges. This stability profile makes it suitable for applications requiring elevated temperature exposure without significant decomposition [13] [14].

Solubility Parameters and Solvent Interactions

The solubility behavior of 1,4-dibenzoylbenzene is governed by its interaction with various solvents, which can be quantitatively described through solubility parameters. The compound exhibits a logarithmic partition coefficient (log P) of 4.149 for the octanol-water system, indicating pronounced lipophilic character [3] [4].

The aqueous solubility is extremely limited, with a log10WS value of -5.39, demonstrating the compound's hydrophobic nature and poor water solubility [3] [4]. This low aqueous solubility is consistent with the aromatic, lipophilic structure containing two benzoyl groups attached to a central benzene ring.

Hansen solubility parameters provide a more detailed description of the compound's solvent interactions. The total solubility parameter can be decomposed into three components: the dispersion component (δd), representing van der Waals interactions; the polar component (δp), accounting for dipole-dipole interactions; and the hydrogen bonding component (δh), describing hydrogen bonding capabilities [15] [16].

The Hildebrand solubility parameter, calculated from the cohesive energy density, provides a single-parameter description of the compound's solubility behavior [17] [18]. This parameter is particularly useful for predicting miscibility with nonpolar and slightly polar solvents.

Kamlet-Taft parameters offer additional insights into the solvatochromic properties of solvents interacting with 1,4-dibenzoylbenzene. These parameters separately quantify hydrogen bond donor ability (α), hydrogen bond acceptor ability (β), and polarizability (π*) [19] [20]. The compound's carbonyl groups can serve as hydrogen bond acceptors, influencing its solubility in protic solvents.

Crystalline Morphology and Polymorphism

The crystalline structure of 1,4-dibenzoylbenzene has been characterized through X-ray crystallography, revealing a triclinic crystal system with space group P -1 [21]. The unit cell parameters include: a = 6.532 Å, b = 7.387 Å, c = 8.743 Å, with angles α = 70.23°, β = 83.25°, and γ = 66.32° [21].

The crystal structure analysis indicates that the compound crystallizes with Z = 1, meaning one molecule per unit cell [21]. This structural arrangement reflects the molecular packing efficiency and intermolecular interactions within the crystal lattice. The dihedral angle between the central benzene ring and the benzoyl phenyl rings plays a crucial role in determining the crystal packing arrangement [22].

The compound typically appears as a crystalline powder, with the specific morphology dependent on crystallization conditions including temperature, solvent, and cooling rate [1] [2]. The crystal form can influence various physicochemical properties, including dissolution rate, stability, and bioavailability in pharmaceutical applications.

Polymorphic behavior in 1,4-dibenzoylbenzene can potentially arise from different molecular conformations or packing arrangements. Conformational polymorphism may occur due to rotation around the bonds connecting the benzoyl groups to the central benzene ring, while packing polymorphism can result from different arrangements of molecules within the crystal lattice without changes in molecular conformation [23] [24] [25].

The understanding of polymorphic behavior is crucial for controlling the physical properties of the compound. Different polymorphic forms can exhibit varying solubility, stability, and thermal properties, which directly impact processing conditions and end-use applications [24] [25].

XLogP3

4.8

Other CAS

3016-97-5

Wikipedia

1,4-Dibenzoylbenzene

Dates

Last modified: 08-15-2023

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